1-Bromo-4-(tert-butoxy)-2-chlorobenzene
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Overview
Description
1-Bromo-4-(tert-butoxy)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrClO It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a tert-butyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(tert-butoxy)-2-chlorobenzene typically involves the following steps:
Bromination and Chlorination: The starting material, benzene, undergoes bromination and chlorination to introduce the bromine and chlorine substituents. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Etherification: The tert-butyl ether group is introduced through an etherification reaction. This involves reacting the halogenated benzene with tert-butyl alcohol (2-methylpropan-2-ol) in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(tert-butoxy)-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-4-(tert-butoxy)-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butoxy)-2-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms, along with the tert-butyl ether group, contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Similar in structure but with a fluorine atom instead of the tert-butyl ether group.
1-Bromo-2-chloro-4-methylbenzene: Similar but with a methyl group instead of the tert-butyl ether group.
1-Bromo-2-chloro-4-nitrobenzene: Similar but with a nitro group instead of the tert-butyl ether group.
Uniqueness
1-Bromo-4-(tert-butoxy)-2-chlorobenzene is unique due to the presence of the tert-butyl ether group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
1-bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAVGMWCMGCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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